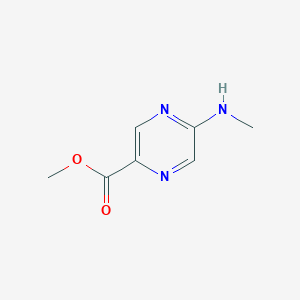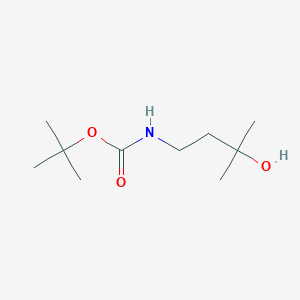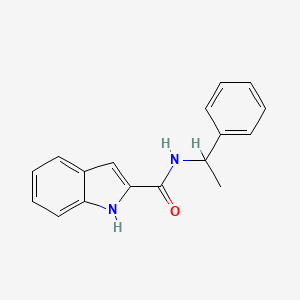
Quinoxalin-6-ylmethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxalin-6-ylmethanamine dihydrochloride (CAS Number: 1276056-88-2) is a chemical compound with the following structure:
C9H9N3⋅2HCl
It consists of a quinoxaline ring fused to a methanamine moiety. The compound is typically found as a white solid. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
準備方法
Synthetic Routes: The synthetic routes for Quinoxalin-6-ylmethanamine dihydrochloride involve the condensation of appropriate starting materials. One common method is the reaction between quinoxaline and formaldehyde in the presence of hydrochloric acid. The resulting intermediate undergoes further steps to yield the dihydrochloride salt.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
化学反応の分析
Reactivity: Quinoxalin-6-ylmethanamine dihydrochloride can participate in various chemical reactions:
Reduction: It can be reduced to form the corresponding amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Oxidation: Oxidation of the compound may lead to the formation of quinoxaline derivatives.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products: The major products depend on the specific reaction conditions. For example:
- Reduction yields the corresponding quinoxalin-6-ylmethanamine.
- Substitution reactions lead to various substituted derivatives.
科学的研究の応用
Quinoxalin-6-ylmethanamine dihydrochloride finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drugs due to its structural features.
Biological Studies: Researchers explore its interactions with receptors and enzymes.
Industry: It could be used in the synthesis of other compounds.
作用機序
The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular processes. Further studies are needed to elucidate these mechanisms fully.
類似化合物との比較
Quinoxalin-6-ylmethanamine dihydrochloride shares similarities with related compounds such as quinoxaline derivatives and other aminoalkyl compounds. Its uniqueness lies in the combination of quinoxaline and methanamine moieties.
特性
分子式 |
C9H11Cl2N3 |
|---|---|
分子量 |
232.11 g/mol |
IUPAC名 |
quinoxalin-6-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;;/h1-5H,6,10H2;2*1H |
InChIキー |
IWSAABROHGNSSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CN=C2C=C1CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)
![4-[(5-Isoquinolyl)oxy]piperidine](/img/structure/B13580572.png)

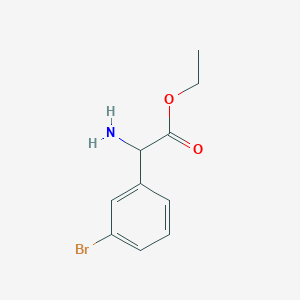

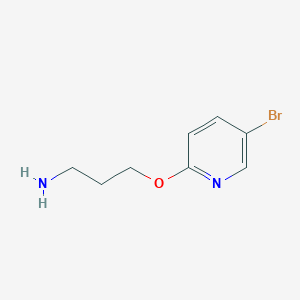


![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)

